2-(9-Bromononyl)-1,3-dioxolane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9-bromononyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BrO2/c13-9-7-5-3-1-2-4-6-8-12-14-10-11-15-12/h12H,1-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTHUVRMKRYADV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCCCCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453578 | |
| Record name | 1,3-Dioxolane, 2-(9-bromononyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59014-60-7 | |
| Record name | 1,3-Dioxolane, 2-(9-bromononyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 9 Bromononyl 1,3 Dioxolane and Analogues
Strategic Retrosynthetic Considerations for Branched Halogenated Dioxolanes
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. For a molecule like 2-(9-Bromononyl)-1,3-dioxolane, two primary retrosynthetic disconnections can be considered.
The most straightforward approach involves a functional group interconversion (FGI) and a C-O disconnection of the dioxolane ring. This pathway identifies the immediate precursors as 10-bromodecanal (B1278384) and ethylene (B1197577) glycol. This linear strategy is atom-economical and relies on the well-established acetalization reaction. The key challenge in this approach is the potential instability or reactivity of the bromo-aldehyde under various conditions.
Direct Acetalization Protocols for Long-Chain ω-Bromoaldehydes
The direct acetalization of an ω-bromoaldehyde like 10-bromodecanal with ethylene glycol is a common and effective method for synthesizing this compound. The reaction involves the acid-catalyzed nucleophilic addition of the diol to the aldehyde's carbonyl group to form a hemiacetal, followed by the elimination of water and a second nucleophilic attack by the other hydroxyl group to close the ring.
Catalytic Systems for Cyclic Acetal (B89532) Formation
The formation of the 1,3-dioxolane (B20135) ring is an equilibrium process that requires an acid catalyst to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic alcohol groups of ethylene glycol. google.com A wide array of catalysts have been developed to facilitate this transformation efficiently and under mild conditions.
Homogeneous Catalysts: Traditional Brønsted acids such as p-toluenesulfonic acid (p-TsOH) and sulfuric acid are effective and widely used. google.com Lewis acids also serve as potent catalysts for acetalization. organic-chemistry.org
Heterogeneous Catalysts: To simplify product purification and catalyst recovery, solid acid catalysts are often preferred. These include ion-exchange resins, clays (B1170129) such as Montmorillonite (B579905) K10, and metal oxides. nih.gov Zirconium tetrachloride (ZrCl₄), for example, has been shown to be a highly efficient and chemoselective catalyst for acetalization under mild conditions. organic-chemistry.org The use of heterogeneous catalysts often allows for simple filtration to remove the catalyst from the reaction mixture, avoiding aqueous workups that could reverse the reaction. imist.ma
| Catalyst | Catalyst Type | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| p-Toluenesulfonic acid (p-TsOH) | Homogeneous Brønsted Acid | Reflux in toluene (B28343) with Dean-Stark trap | Inexpensive, effective | google.com |
| Zirconium tetrachloride (ZrCl₄) | Homogeneous Lewis Acid | Mild conditions, aprotic solvent | High efficiency and chemoselectivity | organic-chemistry.org |
| Montmorillonite K10 | Heterogeneous Solid Acid | Reflux in toluene | Reusable, easily separated | nih.gov |
| Amberlyst-15 | Heterogeneous (Ion-Exchange Resin) | Batch or flow reactor | Simplifies workup, suitable for industrial scale |
Solvent-Controlled and Water Removal Techniques in Acetalization
As acetal formation is a reversible reaction that produces water, the equilibrium must be shifted toward the product side for the reaction to proceed to completion. google.com This is typically achieved by actively removing water from the reaction mixture.
A standard laboratory technique is azeotropic distillation using a Dean-Stark apparatus. The reaction is conducted in a solvent that forms a low-boiling azeotrope with water, such as benzene (B151609) or toluene. google.comorganic-chemistry.org The vaporous azeotrope is condensed, and the water separates from the immiscible organic solvent, which is then returned to the reaction flask.
Alternatively, chemical methods for water removal can be employed. The use of orthoesters, such as trimethyl orthoformate (TMOF), is common. TMOF reacts with the water generated during the reaction to produce an ester and an alcohol, effectively sequestering the water and driving the equilibrium forward. nih.gov Dehydrating agents like anhydrous sodium sulfate (B86663) or molecular sieves can also be added directly to the reaction mixture. google.com In some protocols, an excess of the diol is used to shift the equilibrium, although this requires subsequent separation of the product from the excess reagent.
| Technique | Method | Typical Reagents/Apparatus | Key Features | Reference |
|---|---|---|---|---|
| Azeotropic Distillation | Physical Removal | Dean-Stark trap, Toluene or Benzene | Continuous removal of water; effective for driving equilibrium. | organic-chemistry.org |
| Chemical Sequestration | Chemical Reaction | Trimethyl orthoformate (TMOF) | Reacts with water to form volatile byproducts; mild conditions. | nih.gov |
| In-situ Dehydration | Physical Adsorption | Molecular Sieves, Anhydrous Na₂SO₄ | Simple addition to reaction mixture; suitable for small-scale synthesis. | google.com |
Convergent Synthesis of the Bromononyl Moiety and Dioxolane Ring
A convergent strategy involves the synthesis of the bromononyl side chain and the dioxolane ring as separate precursors, which are then combined. This can be advantageous by building complexity from simpler, more manageable intermediates.
Halogenation Reactions in the Presence of Acetal Protecting Groups
One convergent route begins with the synthesis of 2-(9-hydroxynonyl)-1,3-dioxolane. This precursor can be prepared via the acetalization of 10-hydroxydecanal or through a coupling reaction. The terminal hydroxyl group is then converted to a bromide. It is crucial that the halogenation conditions are mild enough to avoid cleavage of the acid-sensitive dioxolane ring. thieme-connect.de
Standard methods for converting primary alcohols to alkyl bromides include reaction with phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (the Appel reaction). A particularly effective method for substrates containing acid-labile groups is the use of dibromotriphenylphosphorane, which can be generated in situ from triphenylphosphine and bromine. researchgate.net This reagent operates under neutral conditions, preserving the integrity of the acetal group while efficiently converting the alcohol to the desired bromide. researchgate.net
Coupling Reactions Involving Halogenated Precursors
The terminal bromide of this compound makes it an excellent substrate for C-C bond-forming reactions. For instance, it can be converted into a Grignard reagent by reacting with magnesium metal. youtube.com The resulting organometallic species, 2-(9-(magnesiobromo)nonyl)-1,3-dioxolane, is a potent nucleophile. This Grignard reagent can then be coupled with a variety of electrophiles, such as aldehydes, ketones, or esters, to introduce new functional groups at the end of the alkyl chain. youtube.commasterorganicchemistry.com This strategy allows for the modular construction of more complex molecules where the dioxolane serves as a masked aldehyde that can be deprotected in a later synthetic step.
For example, the reaction of this Grignard reagent with an aldehyde would yield a secondary alcohol, while reaction with carbon dioxide followed by an acidic workup would produce a carboxylic acid. masterorganicchemistry.com These coupling reactions highlight the synthetic utility of this compound as a bifunctional building block.
Stereochemical Control in Dioxolane Synthesis
The introduction of stereocenters into the 1,3-dioxolane ring is of significant interest in asymmetric synthesis, as these chiral motifs are present in numerous natural products and pharmaceutical agents. nih.gov Control over the stereochemical outcome of dioxolane formation is paramount for accessing enantiomerically pure target molecules. Methodologies to achieve this control can be broadly categorized into enantioselective/diastereoselective routes and strategies employing chiral auxiliaries.
Enantioselective and diastereoselective methods aim to directly generate chiral dioxolanes with high stereopurity, often through the use of chiral catalysts or reagents. These routes are highly efficient as they create the desired stereochemistry in a single key step.
One prominent strategy involves the asymmetric [3+2] cycloaddition of carbonyl ylides, generated from epoxides, with aldehydes. This reaction, catalyzed by chiral metal complexes such as those involving gadolinium(III)–N,N′-dioxide, can produce 1,3-dioxolanes with high diastereoselectivity (dr > 95:5) and enantioselectivity (up to 91% ee). thieme-connect.com Similarly, chiral binaphthyldiimine-Ni(II) complexes have been shown to catalyze asymmetric 1,3-dipolar cycloaddition reactions between acyclic carbonyl ylides and various aldehydes to yield cis-1,3-dioxolanes with excellent diastereo- and enantioselectivities. organic-chemistry.org
Organocatalysis also presents a powerful tool for asymmetric dioxolane synthesis. For instance, cinchona-alkaloid-thiourea-based bifunctional organocatalysts have been successfully used in a formal [3+2] cycloaddition reaction between γ-hydroxy-α,β-unsaturated ketones and aldehydes, proceeding through a hemiacetal intermediate to form chiral 1,3-dioxolanes. nih.gov
Another approach involves the stereoselective formation of substituted 1,3-dioxolanes through a three-component assembly. This method utilizes the oxidation of an alkene with a hypervalent iodine reagent in the presence of a carboxylic acid and a silyl (B83357) enol ether. The reaction proceeds via a stereospecifically generated 1,3-dioxolan-2-yl cation intermediate, which is then trapped stereoselectively by the nucleophile. nih.gov The use of chiral hypervalent iodine reagents in such reactions has been explored to achieve enantioselectivity. nih.gov
The stereochemical outcome of the acid-catalyzed cyclization of glycerol (B35011) derivatives can also be controlled. For example, the cyclization of 1-O-cis-alk-1'-enyl-sn-glycerol can lead to a mixture of isomeric 1,3-dioxanes and 1,3-dioxolanes. nih.gov The ratio of these isomers can be influenced by the reaction conditions; thermodynamically controlled conditions (e.g., p-toluenesulfonic acid in boiling benzene) favor the formation of cis isomers, while kinetically controlled conditions (e.g., in acetic acid) can favor the formation of trans isomers. nih.gov
| Method | Catalyst/Reagent | Reactants | Stereoselectivity | Reference |
| Asymmetric [3+2] Cycloaddition | Gadolinium(III)–N,N′-dioxide complex | Epoxides and Aldehydes | dr > 95:5, up to 91% ee | thieme-connect.com |
| Asymmetric 1,3-Dipolar Cycloaddition | Chiral binaphthyldiimine-Ni(II) complex | Donor-acceptor oxiranes and Aldehydes | High diastereo- and enantioselectivities | organic-chemistry.org |
| Organocatalytic [3+2] Cycloaddition | Cinchona-alkaloid-thiourea | γ-Hydroxy-α,β-unsaturated ketones and Aldehydes | High enantioselectivity | nih.gov |
| Three-Component Assembly | Chiral hypervalent iodine reagent | Alkene, Carboxylic acid, Silyl enol ether | Moderate enantioselectivity | nih.gov |
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a reactant to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. This strategy has been widely applied in asymmetric synthesis, including the formation of chiral dioxolanes.
A classic example involves the use of chiral 1,3-dioxolan-4-ones, which can be prepared from readily available, enantiomerically pure α-hydroxy acids like lactic acid or mandelic acid. mdpi.com Deprotonation of these dioxolanones creates a chiral enolate. Subsequent reaction with an electrophile, such as an alkyl halide or an aldehyde, occurs with high diastereoselectivity, controlled by the existing stereocenter at C-2. mdpi.com The newly formed stereocenter is thus established under the influence of the chiral auxiliary.
Camphorsultam is another effective chiral auxiliary that has been used in various asymmetric transformations, including Michael additions, to create stereocenters that could subsequently be incorporated into dioxolane structures. wikipedia.org Similarly, oxazolidinone auxiliaries, popularized by David A. Evans, are extensively used to control the stereochemistry of aldol (B89426) reactions and alkylations, providing access to chiral building blocks for complex syntheses. wikipedia.orgresearchgate.net
Pseudoephedrine and its analogue, pseudoephenamine, have also emerged as practical and highly effective chiral auxiliaries. nih.govharvard.edu Amides derived from these compounds can be alkylated with high diastereoselectivity. This method is particularly effective for the creation of quaternary carbon centers. nih.gov The resulting chiral carboxylic acid derivatives can then be converted into other functional groups and incorporated into more complex molecules containing a dioxolane moiety.
| Chiral Auxiliary | Type of Reaction | Key Feature | Reference |
| 1,3-Dioxolan-4-ones | Alkylation, Aldol reaction | Derived from chiral α-hydroxy acids; high diastereoselectivity | mdpi.com |
| Oxazolidinones | Alkylation, Aldol reaction | High levels of asymmetric induction in enolate reactions | wikipedia.orgresearchgate.net |
| Camphorsultam | Michael addition, Claisen rearrangement | Superior induction for certain reactions compared to other auxiliaries | wikipedia.org |
| Pseudoephenamine | Alkylation | Excellent stereocontrol, especially for forming quaternary centers | nih.gov |
Green Chemistry Principles in Dioxolane Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of dioxolanes, these principles are being applied through the development of solvent-free reactions, the use of alternative energy sources like microwaves, and the application of recyclable heterogeneous catalysts.
Traditional methods for dioxolane synthesis often require the use of volatile and sometimes toxic organic solvents, as well as prolonged reaction times. ijsdr.org Green alternatives focus on minimizing solvent use and accelerating reaction rates.
Solvent-free synthesis is a key green chemistry approach. The reaction of carbonyl compounds with diols to form dioxolanes can be performed efficiently under solvent-free conditions, often with the aid of a catalyst. rsc.orgmdpi.com This not only reduces waste but can also simplify product purification. For example, the synthesis of oleochemically based ketals has been achieved in high yield from epoxidized methyl oleate (B1233923) and a ketone without the use of a solvent. rsc.org
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. anton-paar.com In the context of dioxolane synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. semanticscholar.org For instance, the cyclization of aldehydes with glycols to form 1,3-dioxolanes has been successfully performed under microwave irradiation, affording the products in moderate to good yields in a fraction of the time required for conventional refluxing. semanticscholar.org This rapid and efficient heating method aligns well with the green chemistry goal of reducing energy consumption. ijsdr.org
| Approach | Description | Advantages | Reference |
| Solvent-Free Synthesis | Reactions are conducted without a solvent medium. | Reduces solvent waste, simplifies purification, lowers environmental impact. | rsc.orgmdpi.com |
| Microwave-Assisted Synthesis | Microwave energy is used to heat the reaction mixture rapidly and efficiently. | Drastically reduces reaction times, often improves yields, lowers energy consumption. | ijsdr.orgsemanticscholar.org |
The replacement of traditional homogeneous acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) with solid, heterogeneous catalysts is a cornerstone of green chemistry in dioxolane production. imist.manih.govacs.org Homogeneous catalysts are often corrosive, difficult to separate from the reaction mixture, and pose challenges for recycling, leading to waste generation. mdpi.com
Heterogeneous catalysts, such as ion-exchange resins, zeolites, solid acids, clays (e.g., montmorillonite K10), and metal-organic frameworks (MOFs), offer a sustainable alternative. imist.manih.gov Their primary advantages include:
Easy Separation: They can be easily removed from the reaction mixture by simple filtration. imist.ma
Recyclability: The recovered catalyst can often be reused for multiple reaction cycles without significant loss of activity. google.com
Reduced Waste: They eliminate the need for neutralization steps and reduce the generation of corrosive waste streams. imist.ma
Process Simplification: Their use simplifies product work-up and purification procedures. imist.ma
Chemical Transformations and Reactivity Profiles of 2 9 Bromononyl 1,3 Dioxolane
Cleavage and Deprotection Strategies of the 1,3-Dioxolane (B20135) Ring
The 1,3-dioxolane ring in 2-(9-bromononyl)-1,3-dioxolane is a cyclic acetal (B89532) that serves as a protective group for an aldehyde. Its stability against nucleophiles and bases makes it a valuable tool in multistep syntheses. organic-chemistry.org However, it can be readily cleaved under acidic conditions to regenerate the parent carbonyl group.
The most common method for the deprotection of the 1,3-dioxolane ring is acid-catalyzed hydrolysis. organic-chemistry.orgscielo.br This reaction involves the treatment of the acetal with an aqueous acid, which protonates one of the oxygen atoms of the dioxolane ring, initiating a cascade of reactions that ultimately lead to the formation of the corresponding aldehyde and ethylene (B1197577) glycol.
The general mechanism for the acid-catalyzed hydrolysis of a 1,3-dioxolane is as follows:
Protonation of one of the dioxolane oxygen atoms by an acid catalyst.
Cleavage of the carbon-oxygen bond to form a resonance-stabilized carbocation and a hydroxyl group.
Attack of a water molecule on the carbocation.
Deprotonation to yield a hemiacetal.
Protonation of the remaining dioxolane oxygen atom.
Elimination of ethylene glycol to form a protonated carbonyl group.
Deprotonation to yield the final carbonyl compound.
Various acid catalysts can be employed for this transformation, including mineral acids like HCl and H2SO4, as well as Lewis acids. organic-chemistry.org The choice of catalyst and reaction conditions can be tuned to achieve selective deprotection in the presence of other acid-sensitive functional groups. For instance, the use of microwave energy in conjunction with p-sulfonic acid-calix[n]arene has been reported as a greener methodology for the hydrolysis of 1,3-dioxolane ketals. scielo.brscienceopen.com
| Catalyst/Reagent | Conditions | Product | Reference |
| Aqueous Acid (e.g., HCl, H2SO4) | Varies (often mild) | Aldehyde | organic-chemistry.org |
| p-Sulfonic acid-calix[n]arene | Microwave, Water | Aldehyde | scielo.brscienceopen.com |
| Wet Silica Gel | Mild | Aldehyde | scielo.br |
| Clay | Mild | Aldehyde | scielo.br |
In complex syntheses, it is often necessary to deprotect one functional group while leaving others intact. This requires the use of orthogonal deprotection strategies, where different protecting groups are removed under distinct reaction conditions. While the 1,3-dioxolane group is primarily acid-labile, certain methods allow for its removal under non-acidic or milder conditions, providing orthogonality with other protecting groups.
For example, some strong oxidizing agents have been shown to cleave acetals. organic-chemistry.org Additionally, methods utilizing reagents like sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4) in water have been developed for the rapid deprotection of acetals and ketals under mild conditions. organic-chemistry.org The use of protic ionic liquids in aqueous media has also been explored as a green strategy for the selective cleavage of acetals and ketals.
| Method | Reagent/Conditions | Key Features |
| Transacetalization | Acetone, Acid Catalyst | Reversible, driven by excess acetone. |
| Oxidative Cleavage | Strong Oxidants (e.g., HClO4) | Can be harsh, may affect other functional groups. |
| Lewis Acid Catalysis | Er(OTf)3, wet nitromethane | Gentle, chemoselective cleavage. |
| Neutral Deprotection | Indium(III) trifluoromethanesulfonate, Acetone | Mild, can be accelerated by microwave heating. |
Nucleophilic Substitution Reactions Involving the Bromine Moiety
The bromine atom at the terminus of the nonyl chain in this compound is a good leaving group, making this position susceptible to nucleophilic substitution reactions. studymind.co.ukucsb.edusavemyexams.com This allows for the introduction of a wide variety of functional groups at this position, further highlighting the synthetic utility of this compound. The reactivity of the carbon-bromine bond is influenced by its polarity and bond strength, with the C-Br bond being weaker than C-Cl and C-F bonds, making bromoalkanes generally more reactive than their chloro and fluoro counterparts in nucleophilic substitutions. libretexts.org
The bromide can be displaced by a variety of nucleophiles in alkylation reactions. For instance, the reaction of this compound with carbanions, such as those derived from malonic esters, can be used to form new carbon-carbon bonds. researchgate.net This type of reaction is fundamental in extending carbon chains and constructing more complex molecular architectures. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the bromine, leading to inversion of configuration if the carbon were chiral. studymind.co.uk
One of the most important transformations of the bromo group is its conversion into an organometallic reagent. This is typically achieved by reacting this compound with a metal such as magnesium or zinc.
Grignard Reagents: The reaction with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF) yields the corresponding Grignard reagent, 9-(1,3-dioxolan-2-yl)nonylmagnesium bromide. adichemistry.commasterorganicchemistry.comwikipedia.org The formation of Grignard reagents involves the insertion of magnesium between the carbon and halogen bond. adichemistry.com This process is often initiated by activating the magnesium surface with agents like iodine or 1,2-dibromoethane. adichemistry.comwikipedia.org The resulting Grignard reagent is a potent nucleophile and a strong base, capable of reacting with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide. masterorganicchemistry.com
Organozinc Reagents: Similarly, organozinc reagents can be prepared by the reaction of this compound with zinc metal. sigmaaldrich.comwikipedia.org The use of activated zinc, such as Rieke® Zinc, allows for the direct reaction with alkyl bromides and is compatible with a variety of functional groups. sigmaaldrich.com Organozinc reagents are generally less reactive than their Grignard counterparts, which can be advantageous in achieving higher selectivity in certain reactions. uni-muenchen.de They are particularly useful in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. sigmaaldrich.comnih.gov
| Organometallic Reagent | Metal | Solvent | Key Features |
| Grignard Reagent | Magnesium (Mg) | Diethyl ether, THF | Highly nucleophilic and basic. |
| Organozinc Reagent | Zinc (Zn) | THF | Less reactive than Grignard, good functional group tolerance. |
The bromine atom in this compound can be utilized to prepare a phosphonium (B103445) ylide, a key component in the Wittig reaction. lumenlearning.commasterorganicchemistry.comwikipedia.org This is achieved by first reacting the bromoalkane with triphenylphosphine (B44618) to form a phosphonium salt. Subsequent deprotonation of this salt with a strong base, such as n-butyllithium, generates the corresponding Wittig reagent. lumenlearning.com
This Wittig reagent can then react with an aldehyde or a ketone to form an alkene, with the concomitant formation of the highly stable triphenylphosphine oxide, which drives the reaction forward. lumenlearning.comlibretexts.org The Wittig reaction is a powerful tool for the synthesis of alkenes with a defined double bond position. The stereochemical outcome of the reaction (E/Z selectivity) is dependent on the nature of the substituents on the ylide. organic-chemistry.org
Functional Group Interconversions on the Bromononyl Chain
The presence of a primary alkyl bromide in this compound provides a reactive handle for various nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. The dioxolane moiety, being an acetal, is generally stable under neutral and basic conditions, which permits selective manipulation of the bromide.
One of the key applications of this compound is in the synthesis of insect pheromones, where the long carbon chain is a crucial structural feature. A notable example is its use in the synthesis of (Z)-14-methyl-8-hexadecenal, a component of the sex pheromone of the khapra beetle (Trogoderma granarium). In this synthesis, the bromide is displaced by an acetylide anion in an alkylation reaction. Specifically, the lithium salt of a terminal alkyne, generated by treatment with a strong base like n-butyllithium, acts as the nucleophile, attacking the electrophilic carbon of the bromononyl chain and displacing the bromide ion. This reaction forms a new carbon-carbon bond and extends the carbon chain.
The following table summarizes a key functional group interconversion of this compound:
| Reactant | Reagent(s) | Product | Reaction Type |
| This compound | 1. n-Butyllithium, Terminal Alkyne2. This compound | 2-(Alkynylnonyl)-1,3-dioxolane | Nucleophilic Substitution (Alkylation) |
This alkylation is a foundational step, and the resulting alkyne can be further modified, for instance, through partial reduction to a (Z)-alkene, a common motif in insect pheromones.
While specific literature examples for other nucleophilic substitutions on this compound are not extensively documented, its structure suggests reactivity with a variety of common nucleophiles. These potential transformations are based on the well-established reactivity of primary alkyl bromides.
Hypothetical Functional Group Interconversions:
| Nucleophile | Product Functional Group |
| Sodium azide (B81097) (NaN₃) | Azide |
| Sodium cyanide (NaCN) | Nitrile |
| Sodium hydroxide (B78521) (NaOH) | Alcohol |
| Sodium hydrosulfide (B80085) (NaSH) | Thiol |
These reactions would proceed via a typical SN2 mechanism, leading to the corresponding azide, nitrile, alcohol, or thiol derivatives. Such transformations would further expand the synthetic utility of this compound, providing access to a broader range of functionalized long-chain compounds.
Tandem and Cascade Reactions Utilizing Bifunctional Reactivity
The bifunctional nature of this compound, possessing both a reactive alkyl bromide and a protected aldehyde, makes it an ideal candidate for tandem or cascade reaction sequences. In such sequences, an initial reaction at one functional group can be followed by a subsequent transformation at the other, often after a deprotection step, without the need for isolation of intermediates.
Continuing with the pheromone synthesis example, a tandem reaction sequence can be envisioned following the initial alkylation of the bromononyl chain. After the formation of the 2-(alkynylnonyl)-1,3-dioxolane intermediate, the dioxolane group can be hydrolyzed under acidic conditions to reveal the aldehyde functionality. This deprotection step can be designed to occur in the same pot or in a sequential manner with a subsequent reaction involving the newly formed aldehyde.
For instance, a Wittig reaction could follow the deprotection. The aldehyde would react with a phosphorus ylide to form a new carbon-carbon double bond, a common strategy for introducing specific alkene geometries found in many natural products.
A plausible tandem sequence is outlined below:
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | Alkylation | 1. n-BuLi, Alkyne2. This compound | 2-(Alkynylnonyl)-1,3-dioxolane |
| 2 | Deprotection | Aqueous Acid (e.g., HCl) | Alkynylnonal |
| 3 | Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkynyl-alkene |
This sequence efficiently combines a nucleophilic substitution, a deprotection, and a carbonyl olefination to rapidly build molecular complexity from the readily available starting material. The strategic placement of the protected aldehyde in the form of the stable dioxolane ring is key to the success of such multi-step, one-pot or sequential processes.
Advanced Analytical and Computational Investigations
Spectroscopic Methodologies for Structural Characterization of Derivatives
Spectroscopic techniques are fundamental to the characterization of 2-(9-Bromononyl)-1,3-dioxolane and its derivatives, offering unambiguous confirmation of the covalent structure and insights into the chemical environment of atoms within the molecule.
Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the different proton environments in the molecule. The acetal (B89532) proton at the C2 position of the dioxolane ring typically appears as a triplet, shifted downfield due to the deshielding effect of the two adjacent oxygen atoms. The protons on the dioxolane ring itself (at C4 and C5) usually present as a multiplet. The long nonyl chain exhibits a series of overlapping multiplets for the methylene (B1212753) (CH₂) groups. Key signals include a characteristic triplet for the methylene group adjacent to the bromine atom (α-to-Br) and another triplet for the methylene group adjacent to the C2 of the dioxolane ring (α-to-dioxolane).
¹³C NMR: The carbon NMR spectrum provides complementary information. The C2 carbon of the dioxolane ring is highly deshielded and appears at a characteristic chemical shift. The C4 and C5 carbons of the ring are found further upfield. The carbons of the nonyl chain can be resolved, with the carbon atom bonded to bromine showing a distinct upfield shift compared to a standard alkane due to the heavy atom effect.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are approximate values based on analogous structures. Actual shifts may vary depending on solvent and experimental conditions.
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Acetal CH (C2-H) | 4.8 - 5.0 (t) | 103 - 105 |
| Dioxolane CH₂ (C4/C5-H) | 3.8 - 4.0 (m) | 64 - 66 |
| CH₂ α to Dioxolane | 1.6 - 1.8 (m) | 33 - 35 |
| (CH₂)₇ | 1.2 - 1.5 (m) | 28 - 30 |
| CH₂ α to Br | 3.3 - 3.5 (t) | 32 - 34 |
| Alkyl Chain Carbons | - | 22 - 32 |
Mass Spectrometry (e.g., GC-MS, MALDI-TOF, TOF-SIMS for surface analysis)
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound and to deduce its structure from fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, the molecular ion peak (M⁺) may be observed, although it can be weak. The electron ionization (EI) mass spectrum is dominated by characteristic fragmentation patterns. The most prominent fragmentation pathway for 2-substituted-1,3-dioxolanes involves the cleavage of the alkyl chain at the C2 position (α-cleavage). This results in the formation of a stable, resonance-delocalized cation containing the dioxolane ring. Another common fragmentation involves the loss of the entire alkyl group. The presence of bromine is indicated by a characteristic isotopic pattern (M⁺ and M+2 peaks of nearly equal intensity) for bromine-containing fragments.
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS): TOF-SIMS is a highly sensitive surface analysis technique that has been used to characterize self-assembled monolayers (SAMs) formed from derivatives of this compound. For instance, in the analysis of a layer formed from 2-(9-aminooxynonyl)-1,3-dioxolane, TOF-SIMS can identify characteristic ions that confirm the presence of the dioxolane moiety on the surface. For example, a significant increase in the intensity of the C₃H₅O⁺ ion (m/z 57) is indicative of the 1,3-dioxolane (B20135) group's presence.
Infrared and Raman Spectroscopy
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions corresponding to the vibrations of the acetal group and the alkyl chain. A series of strong C-O stretching bands, characteristic of the acetal (C-O-C-O-C) system, are observed in the 1000-1200 cm⁻¹ region. C-H stretching vibrations of the alkyl chain and the dioxolane ring appear just below 3000 cm⁻¹. The C-Br stretching vibration is typically found in the fingerprint region at lower wavenumbers (around 500-650 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy offers complementary information. It is particularly sensitive to the symmetric vibrations of the carbon backbone. Studies on 1,3-dioxolane itself have provided detailed assignments of the ring's vibrational modes, which are useful for interpreting the spectrum of its derivatives. irb.hr
Table 2: Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (Alkyl & Dioxolane) | 2850 - 2960 | Strong |
| C-H Bend (Alkyl & Dioxolane) | 1370 - 1470 | Medium |
| C-O Stretch (Acetal) | 1000 - 1200 | Strong, Multiple Bands |
| C-Br Stretch | 500 - 650 | Medium-Weak |
Mechanistic Studies of Reactions Involving this compound
This compound possesses two primary sites of reactivity: the terminal bromine atom and the dioxolane ring. Mechanistic studies focus on understanding the pathways of reactions at these sites.
Reactions at the Bromine Terminus: The carbon-bromine bond is polarized, making the terminal carbon electrophilic. It readily undergoes nucleophilic substitution reactions, typically via an Sₙ2 mechanism. This allows for the introduction of a wide variety of functional groups (e.g., amines, azides, thiols, cyanides) by reaction with appropriate nucleophiles. The compound can also be used to form Grignard reagents by reaction with magnesium metal, converting the electrophilic carbon into a potent nucleophile for subsequent carbon-carbon bond formation.
Reactions of the Dioxolane Ring: The 1,3-dioxolane group serves as a protecting group for a carbonyl functionality (specifically, decanal). It is stable under basic and nucleophilic conditions but is susceptible to hydrolysis under acidic conditions. organic-chemistry.org The mechanism of this deprotection involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of ethylene (B1197577) glycol regenerates the aldehyde. The kinetics and mechanism of acetal hydrolysis are well-established and apply directly to this compound.
Computational Chemistry and Molecular Modeling
Computational methods provide invaluable insights into the structural and energetic properties of this compound that can be difficult to probe experimentally.
Conformational Analysis and Stereochemical Prediction
Dioxolane Ring Conformation: Unlike the six-membered 1,3-dioxane (B1201747) ring, which strongly prefers a chair conformation, the five-membered 1,3-dioxolane ring is highly flexible. thieme-connect.de Its conformation is described by a process of pseudorotation, where the ring rapidly interconverts between various envelope (Cₛ symmetry) and twist (C₂ symmetry) conformations with very low energy barriers. The lowest energy conformation for unsubstituted 1,3-dioxolane is a twist form where the C2 atom is puckered.
Substituent Effects: The presence of the long 9-bromononyl chain at the C2 position influences the conformational equilibrium of the dioxolane ring. Computational models predict that the bulky alkyl chain will preferentially occupy a pseudo-equatorial position to minimize steric interactions with the ring atoms. The long, flexible alkyl chain itself can adopt numerous conformations, and molecular modeling can be used to identify low-energy conformers and understand how the chain might fold or interact with other molecules or surfaces. This is particularly relevant when designing derivatives for applications such as the formation of self-assembled monolayers.
Reaction Pathway Elucidation through Quantum Chemical Calculations
Following a comprehensive search of scientific literature and computational chemistry databases, no specific studies detailing the elucidation of reaction pathways for this compound using quantum chemical calculations were identified. While quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms, predicting transition states, and calculating activation energies, it appears that these computational techniques have not yet been applied to this particular compound in published research.
The elucidation of reaction pathways through quantum chemical calculations typically involves mapping the potential energy surface of a reaction. This process identifies the lowest energy paths from reactants to products, passing through transition states. Key data generated from these calculations often include:
Optimized Geometries: The three-dimensional structures of reactants, intermediates, transition states, and products.
Vibrational Frequencies: Used to confirm that optimized structures correspond to energy minima (reactants, products, intermediates) or first-order saddle points (transition states) and to calculate zero-point vibrational energies.
Reaction Energetics: The relative energies of all species along the reaction coordinate, including activation energies (the energy barrier that must be overcome for a reaction to occur) and reaction enthalpies.
Such computational studies provide invaluable insights into the feasibility and selectivity of chemical reactions. For a molecule like this compound, quantum chemical calculations could theoretically be used to investigate various transformations, such as nucleophilic substitution at the bromine-bearing carbon or the stability and reactivity of the dioxolane ring under different conditions.
However, as of the current date, there is no publicly available research containing detailed findings or data tables from such computational investigations specifically focused on this compound. Therefore, a detailed discussion of its reaction pathways based on quantum chemical calculations cannot be provided at this time.
Emerging Research Frontiers and Future Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The classical synthesis of 2-(9-Bromononyl)-1,3-dioxolane involves the acetalization of 10-bromodecanal (B1278384) with ethylene (B1197577) glycol. Future research is focused on developing more efficient and selective synthetic pathways that improve yields, reduce reaction times, and simplify purification processes.
Key Research Thrusts:
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry. This technology can lead to higher yields and purity for the acetalization reaction, minimizing the formation of byproducts.
Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate the formation of the dioxolane ring, often leading to shorter reaction times and increased efficiency compared to conventional heating methods. mdpi.com
Solid-Phase Synthesis: Anchoring the starting material (e.g., a long-chain bromo-aldehyde precursor) to a solid support could facilitate purification. The desired product can be cleaved from the support in the final step, streamlining the isolation process.
| Synthetic Method | Potential Advantages | Key Challenges |
| Flow Chemistry | High throughput, improved safety, precise control, higher yields. | Initial setup cost, potential for clogging. |
| Microwave-Assisted | Rapid heating, shorter reaction times, increased yields. | Scalability, potential for localized overheating. |
| Solid-Phase Synthesis | Simplified purification, potential for automation. | Reagent compatibility, cleavage efficiency. |
Exploration of New Catalytic Systems for Dioxolane and Bromoalkane Transformations
Catalysis is central to the synthesis and functionalization of this compound. Research is actively exploring novel catalysts to improve the efficiency of its formation and to selectively transform its functional groups.
For the dioxolane formation (acetalization) , traditional acid catalysts can be harsh. Modern approaches focus on milder and more recyclable options:
Heterogeneous Catalysts: Solid acid catalysts like Montmorillonite (B579905) K10 clay, zeolites, or sulfonic acid-functionalized resins can be easily recovered and reused, making the process more sustainable. nih.gov
Organocatalysts: Small organic molecules, such as thioureas or specific amino acids, can catalyze acetalization under mild conditions, avoiding the use of metal-based catalysts. wikipedia.org
Cationic Palladium Catalysts: Species like bis(benzonitrile)palladium(II) bistriflate have shown high efficiency in acetalization reactions, operating in short times with excellent yields. bohrium.com
For transformations involving the bromoalkane moiety , research is moving beyond classical nucleophilic substitutions:
Transition-Metal-Catalyzed Cross-Coupling: Catalysts based on palladium, copper, or nickel can be used to form new carbon-carbon and carbon-heteroatom bonds at the terminus of the nonyl chain, allowing for complex molecular extensions.
Ruthenium-Based Catalysts: These have been reported for selective C-H bromination on aromatic systems and could be investigated for novel transformations of the alkyl bromide. nih.gov
Photoredox Catalysis: Using visible light and a photocatalyst, the bromo-group can be converted into a radical intermediate, enabling a range of modern coupling reactions under very mild conditions.
| Catalytic System | Target Transformation | Advantages |
| Montmorillonite K10 | Dioxolane formation | Reusable, mild conditions, low cost. |
| Thiourea Organocatalysts | Dioxolane formation | Metal-free, high selectivity. wikipedia.org |
| Palladium Cross-Coupling | Bromoalkane functionalization | Forms C-C, C-N, C-O bonds efficiently. |
| Photoredox Catalysis | Bromoalkane functionalization | Mild reaction conditions, high functional group tolerance. |
Expansion of Applications in Bio-Organic and Medicinal Chemistry through Scaffold Synthesis
The bifunctional nature of this compound makes it an ideal building block for creating diverse molecular scaffolds for drug discovery. The dioxolane group serves as a masked aldehyde, which can be deprotected under acidic conditions, while the bromo-group allows for the attachment of various chemical moieties.
Combinatorial Chemistry: The compound can be used to generate libraries of molecules. The bromo-end can be reacted with a series of amines, thiols, or other nucleophiles. Subsequently, the dioxolane can be deprotected to reveal the aldehyde, which can then be reacted with a different set of reagents (e.g., in reductive amination or Wittig reactions).
Synthesis of Bioactive Molecules: Dioxolane rings are present in various natural products and pharmacologically active compounds, including those with antibacterial and antifungal properties. nih.govthieme-connect.de The 1,3-dioxolane (B20135) moiety has been incorporated into ligands targeting α1-adrenoceptors and serotonin (B10506) receptors. nih.govresearchgate.net The long alkyl chain of this compound can be used to impart lipophilicity, potentially improving membrane permeability of drug candidates.
PROTACs and Linker Chemistry: In the field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) require linkers to connect a target-binding molecule and an E3 ligase-binding molecule. The long, flexible nonyl chain of this compound, after suitable modification, is well-suited for use as a linker scaffold.
Integration into Advanced Materials and Nanotechnology
The unique structure of this compound also lends itself to applications in materials science and nanotechnology.
Polymer Synthesis: The bromo-group can act as an initiation site for Atom Transfer Radical Polymerization (ATRP), allowing for the growth of polymer chains from the end of the molecule. This could be used to create well-defined block copolymers where one block has a latent aldehyde functionality. Furthermore, poly(1,3-dioxolane) itself is a chemically recyclable polymer, and incorporating functional monomers derived from this compound could lead to new sustainable materials. escholarship.org
Surface Modification: The molecule can be used to functionalize surfaces. For example, the bromo-group can be used to graft the molecule onto surfaces of nanoparticles or silicon wafers. The exposed dioxolane group can then be deprotected to create an aldehyde-functionalized surface, which can be used to immobilize proteins or other biomolecules.
Self-Assembled Monolayers (SAMs): By converting the bromo-group to a thiol or silane, the molecule could be used to form self-assembled monolayers on gold or oxide surfaces, respectively. The long nonyl chain would promote ordered packing, creating a well-defined surface with protected aldehyde groups available for further chemistry.
Battery Electrolytes: Dioxolane is a component in electrolytes for lithium batteries. researchgate.net Functionalized dioxolanes could be explored as additives or as precursors for in-situ polymerization to create quasi-solid-state electrolytes with enhanced stability and performance. researchgate.netrsc.org
Sustainable and Circular Economy Approaches for Dioxolane-Based Compounds
Aligning with the principles of green chemistry, future research aims to make the lifecycle of compounds like this compound more sustainable. mdpi.com
Renewable Feedstocks: The ethylene glycol used for the dioxolane ring can be derived from bio-based sources. Research into producing the long-chain bromo-aldehyde from renewable fatty acids or other bio-based platform chemicals is a key area of interest. Chemoenzymatic cascades using biomass and CO2 represent a frontier in producing dioxolanes sustainably. nih.govrwth-aachen.de
Atom Economy and Waste Reduction: Developing catalytic routes that maximize the incorporation of atoms from reactants into the final product is a core principle. This involves moving from stoichiometric reagents to catalytic systems. semanticscholar.org
Biodegradability and Recyclability: Designing materials derived from this compound with end-of-life in mind is crucial. As poly(acetals) like poly(dioxolane) can be chemically recycled back to their monomers, incorporating this unit into new materials offers a pathway to a circular materials economy. escholarship.org
Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical CO2, or bio-derived solvents (e.g., cyclopentyl methyl ether) in the synthesis and processing steps is an important goal. rwth-aachen.de
| Sustainability Approach | Application to this compound |
| Renewable Feedstocks | Use of bio-ethylene glycol; synthesis from fatty acid derivatives. |
| Catalysis | Employing reusable heterogeneous catalysts or metal-free organocatalysts. |
| Waste Reduction | High-yield flow chemistry processes; maximizing atom economy. |
| Circular Economy | Use as a monomer for chemically recyclable poly(acetal) materials. escholarship.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
